Home > Products > Screening Compounds P35580 > Piroxicam-beta-cyclodextrin
Piroxicam-beta-cyclodextrin - 121696-62-6

Piroxicam-beta-cyclodextrin

Catalog Number: EVT-1448180
CAS Number: 121696-62-6
Molecular Formula: C57H83N3O39S
Molecular Weight: 1466.333
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Piroxicam-beta-cyclodextrin is a pharmaceutical compound formed by the complexation of piroxicam, a non-steroidal anti-inflammatory drug (NSAID), with beta-cyclodextrin, a cyclic oligosaccharide. This formulation aims to enhance the solubility and bioavailability of piroxicam while minimizing gastrointestinal side effects commonly associated with NSAIDs. The compound has been used in clinical settings for over 25 years, particularly in Europe, and has demonstrated improved tolerability and faster onset of analgesic effects compared to uncomplexed piroxicam .

Source

Piroxicam-beta-cyclodextrin is synthesized from piroxicam, which is derived from the pyridyl group of compounds, and beta-cyclodextrin, which is obtained from the enzymatic degradation of starch. The combination results in a new molecular entity that retains the therapeutic properties of piroxicam while enhancing its pharmacokinetic profile .

Classification

This compound falls under the category of pharmaceutical complexes, specifically within the realm of drug delivery systems that utilize cyclodextrins to improve solubility and absorption characteristics of poorly soluble drugs. It is classified as an analgesic and anti-inflammatory agent due to its primary use in pain management .

Synthesis Analysis

Methods

Technical Details

  • Supercritical Carbon Dioxide Method: This method utilizes carbon dioxide at elevated pressure and temperature to dissolve both piroxicam and beta-cyclodextrin. Upon depressurization, carbon dioxide returns to its gaseous state, leaving behind the inclusion complex without toxic solvent residues.
  • Characterization Techniques: Differential scanning calorimetry and X-ray diffraction are employed to confirm the formation of the inclusion complex and analyze its amorphous nature compared to crystalline piroxicam .
Molecular Structure Analysis

Structure

The molecular structure of piroxicam-beta-cyclodextrin consists of a piroxicam molecule encapsulated within the hydrophobic cavity of beta-cyclodextrin. The complexation alters the physical state of piroxicam from crystalline to amorphous, significantly enhancing its solubility.

Data

  • Molecular Weight: The molecular weight of piroxicam is approximately 331.4 g/mol, while that of beta-cyclodextrin is about 1135.0 g/mol.
  • Complex Formation: The stoichiometry of the complex typically involves one molecule of piroxicam per molecule of beta-cyclodextrin, leading to improved dissolution rates .
Chemical Reactions Analysis

Reactions

The formation of piroxicam-beta-cyclodextrin involves non-covalent interactions such as hydrogen bonding and van der Waals forces between the guest (piroxicam) and host (beta-cyclodextrin). This interaction stabilizes the drug within the cyclodextrin cavity, enhancing its solubility in aqueous environments.

Technical Details

  • Dissolution Rate: The inclusion complex exhibits a significantly increased dissolution rate compared to uncomplexed piroxicam, which is crucial for its rapid absorption in the gastrointestinal tract.
  • pH Dependence: The dissolution profile varies with pH; it shows enhanced solubility at lower pH levels typical of gastric conditions .
Mechanism of Action

Process

Piroxicam acts primarily by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation and pain. When formulated as beta-cyclodextrin complex, it maintains this mechanism but with improved pharmacokinetics.

Data

  • Onset of Action: Clinical studies indicate that piroxicam-beta-cyclodextrin provides analgesic effects comparable to those seen with parenteral administration due to its rapid absorption profile. For instance, maximum plasma concentrations are achieved faster than with standard formulations .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Piroxicam-beta-cyclodextrin typically appears as a white or off-white powder.
  • Solubility: The complex demonstrates significantly enhanced water solubility—up to five times greater than that of crystalline piroxicam.

Chemical Properties

  • Stability: The stability studies indicate that piroxicam-beta-cyclodextrin maintains efficacy over time under various storage conditions (4 °C, 25 °C) for at least 90 days.
  • pH Sensitivity: The compound's solubility is influenced by pH levels, with optimal dissolution occurring in acidic conditions .
Applications

Piroxicam-beta-cyclodextrin has several scientific applications:

  • Pain Management: It is utilized effectively for managing acute pain conditions such as postoperative pain, migraine headaches, and other inflammatory disorders due to its rapid onset and reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Formulation Development: Researchers continue to explore its use in novel drug delivery systems such as nanosponges to further enhance bioavailability and therapeutic efficacy for other poorly soluble drugs .
Introduction to Piroxicam-β-Cyclodextrin Complexation

Supramolecular Chemistry of Cyclodextrins in Drug Delivery

β-Cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units, forming a truncated cone structure with a hydrophilic exterior and a hydrophobic interior cavity (diameter: 6.0–6.5 Å). This unique architecture enables the formation of inclusion complexes via non-covalent interactions, where lipophilic drug molecules become partially or fully encapsulated within the cavity. The supramolecular complexation modifies key pharmaceutical properties:

  • Solubility enhancement: Host-guest interactions disrupt drug crystal lattices
  • Stability improvement: Shielding of labile functional groups from degradation
  • Bioavailability modulation: Altered dissolution kinetics and molecular dispersion [1] [6]

The thermodynamic driving forces include hydrophobic interactions, van der Waals forces, and entropy changes from water displacement. Complexation efficiency depends on cavity-drug size complementarity, with β-CD's intermediate cavity being optimal for aromatic molecules like piroxicam [7].

Table 1: Cyclodextrin Properties Relevant to Piroxicam Complexation

Parameterβ-CyclodextrinRelevance to Piroxicam
Cavity diameter (Å)6.0–6.5Matches aromatic ring dimensions
Water solubility (g/L)18.5Limits complex solubility
Molecular weight (Da)1135Impacts drug:carrier ratio
Complexation mechanismDynamic inclusionReversible drug release

Rationale for β-Cyclodextrin Complexation with Piroxicam

Piroxicam, a potent BCS Class II NSAID, suffers from low aqueous solubility (0.0111 g/100 mL) and slow dissolution kinetics, limiting its absorption rate. The molecule's aromatic rings and amphoteric nature (pKa 1.86 and 5.46) make it an ideal candidate for β-CD encapsulation. Complexation addresses three fundamental limitations:

  • Solubility Enhancement: The 1:2.5 piroxicam:β-CD complex achieves 4-fold higher solubility (0.0463 g/100 mL) versus pure piroxicam due to molecular dispersion and reduced crystallinity [9].
  • Dissolution Acceleration: Spray-dried complexes reach 80% dissolution within 15 minutes versus >60 minutes for uncomplexed drug, critical for rapid analgesia [5] [10].
  • Gastric Irritation Mitigation: Encapsulation shields piroxicam's free carboxyl groups, reducing direct mucosal contact while maintaining therapeutic activity [3] [9].

The stability constant (K₁:₁) for piroxicam-β-CD ranges from 10² to 10³ M⁻¹, indicating optimal binding strength for both stability during storage and dissociation upon dilution [1] [7].

Historical Development and Patent Landscape

The piroxicam-β-cyclodextrin (PBC) complex represents one of the earliest successful pharmaceutical applications of cyclodextrin technology:

  • 1980s: Initial patents filed for piroxicam-cyclodextrin complexes (EP01793862B1, US4603123), claiming novel preparation methods and reduced gastrointestinal effects [5] [9].
  • 1983: First preparation methods published using co-precipitation and freeze-drying techniques at 1:1 to 1:10 drug:CD ratios (optimized at 1:2.5) [9].
  • 1990: Clinical validation of rapid absorption (peak plasma: 15-30 min vs. 2-4h for plain piroxicam) in sports medicine applications [10].
  • Post-2000: Expansion into novel delivery systems (buccal tablets, microemulsions) and derivative complexes (HP-β-CD, CM-β-CD) [6] [8].

The global patent landscape reveals:

  • 62% of CD-related patents focus on solubility enhancement
  • Primary routes: Oral (58%), parenteral (22%), buccal (7%)
  • Key assignees: Pfizer, Janssen, Cyclolab Ltd. [8]

Table 2: Evolution of Piroxicam-CD Complexation Technologies

DecadeTechnological FocusKey Advances
1980sBasic complexationFreeze-drying methods; 1:2.5 ratio optimization
1990sSolid dosage formsImmediate-release tablets; Stability profiling
2000sDerivative complexesHP-β-CD (Kₛ=105.1 M⁻¹); CM-β-CD development
2010sAdvanced delivery systemsBuccal matrices; Microemulsion incorporation

Properties

CAS Number

121696-62-6

Product Name

Piroxicam-beta-cyclodextrin

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C57H83N3O39S

Molecular Weight

1466.333

InChI

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1

InChI Key

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N

SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.